CGP48369

Descripción general

Descripción

CGP48369 es un potente antagonista del receptor de angiotensina II conocido por sus efectos antihipertensivos. Mejora la relajación dependiente del endotelio de las arterias coronarias en ratas hipertensas espontáneamente . Este compuesto se utiliza principalmente en investigaciones centradas en enfermedades cardiovasculares, particularmente la hipertensión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CGP48369 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción específicas son propietarias y no se divulgan públicamente. la preparación generalmente implica el uso de disolventes orgánicos, catalizadores y reactivos para lograr la estructura química deseada .

Métodos de producción industrial

La producción industrial de this compound se lleva a cabo en condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas, seguidas de pasos de purificación como la cristalización y la cromatografía. El producto final se somete a un control de calidad riguroso para cumplir con los estándares de calidad de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

CGP48369 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Catalizadores: Paladio sobre carbón, óxido de platino.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Antihypertensive Effects

CGP48369 has been extensively studied for its ability to lower blood pressure in various animal models. Research indicates that this compound effectively reduces systolic blood pressure in spontaneously hypertensive rats (SHR). In a controlled study, SHR treated with this compound showed a comparable reduction in blood pressure to those receiving other antihypertensive therapies such as nifedipine and benazepril hydrochloride, demonstrating a decrease of approximately 18-23 mm Hg over an eight-week treatment period .

Table 1: Comparison of Antihypertensive Therapies

| Treatment | Systolic Blood Pressure Reduction (mm Hg) | Duration (weeks) |

|---|---|---|

| This compound | 18-23 | 8 |

| Nifedipine | 18-23 | 8 |

| Benazepril HCl | 18-23 | 8 |

Improvement of Endothelial Function

In addition to its antihypertensive effects, this compound has been shown to improve endothelial function in hypertensive models. The compound helps restore endothelium-dependent relaxations to acetylcholine, which are impaired in untreated hypertensive states. This restoration is crucial as endothelial dysfunction is a significant contributor to cardiovascular diseases .

Case Study: Endothelial Function Restoration

A study involving SHR demonstrated that chronic treatment with this compound not only reduced blood pressure but also improved vascular responses to endothelin-1 and norepinephrine, suggesting a multifaceted role in vascular health .

Potential Applications Beyond Hypertension

Recent investigations have suggested that this compound may have broader applications beyond hypertension management. These include:

- Heart Failure : Given its effects on vascular resistance and endothelial function, this compound may play a role in managing heart failure by improving blood flow dynamics.

- Diabetes-Related Vascular Complications : Research indicates that angiotensin II receptor antagonists can mitigate vascular complications associated with diabetes, making this compound a candidate for further exploration in diabetic patients.

- Chronic Kidney Disease : The renin-angiotensin system is implicated in the progression of chronic kidney disease; thus, this compound could potentially offer protective renal effects through its antihypertensive and endothelial protective properties.

Mechanistic Insights

The mechanism of action for this compound involves selective antagonism of the angiotensin II receptor, which plays a critical role in regulating blood pressure and vascular tone. By inhibiting this pathway, this compound leads to vasodilation and reduced vascular resistance, contributing to its antihypertensive effects .

Future Directions for Research

Ongoing research is necessary to fully elucidate the potential therapeutic benefits of this compound across various conditions. Future studies should focus on:

- Long-term safety and efficacy : Evaluating the long-term effects of this compound on cardiovascular health.

- Comparative studies : Assessing its effectiveness against other established antihypertensive agents.

- Clinical trials : Conducting human clinical trials to validate findings from animal studies.

Mecanismo De Acción

CGP48369 ejerce sus efectos uniéndose al receptor de angiotensina II, específicamente al receptor tipo 1. Esta unión inhibe la acción de la angiotensina II, una hormona peptídica que causa vasoconstricción y aumenta la presión arterial. Al bloquear este receptor, this compound promueve la vasodilatación y reduce la presión arterial . Los objetivos moleculares involucrados incluyen las células musculares lisas vasculares y las células endoteliales, donde modula las vías de señalización relacionadas con el tono vascular y la regulación de la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

Losartán: Otro antagonista del receptor de angiotensina II con efectos antihipertensivos similares.

Valsartán: Conocido por su uso en el tratamiento de la hipertensión y la insuficiencia cardíaca.

Ramipril: Un inhibidor de la enzima convertidora de angiotensina que también reduce la presión arterial.

Unicidad

CGP48369 es único debido a su afinidad de unión específica y potencia en la inhibición del receptor de angiotensina II. Se ha demostrado que mejora la relajación dependiente del endotelio de manera más efectiva en ciertos modelos experimentales en comparación con otros compuestos similares .

Actividad Biológica

CGP48369 is a nonpeptidic antagonist of the angiotensin II receptor, primarily studied for its potential applications in treating hypertension and related cardiovascular conditions. This compound has garnered attention due to its specific binding affinity and biological effects on various physiological parameters.

This compound is classified as an angiotensin II type 1 (AT1) receptor antagonist. Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can lead to vasodilation and reduced blood pressure.

- Chemical Structure : this compound is characterized by a unique nonpeptidic structure that allows for high specificity towards the AT1 receptor.

- Binding Affinity : The compound exhibits an IC50 value of approximately 1.8 nM, indicating strong binding affinity to the AT1 receptor .

Biological Activity and Effects

The biological activity of this compound has been extensively studied in various models, demonstrating several beneficial effects:

- Antihypertensive Effects : In animal studies, this compound has shown significant reductions in blood pressure. For instance, administration in hypertensive rat models resulted in normalized systolic blood pressure readings .

- Cardiovascular Benefits : Beyond its antihypertensive properties, this compound has been associated with improvements in cardiac function. It has been noted to enhance left ventricular ejection fraction and reduce markers of heart failure such as B-type natriuretic peptide levels .

- Endothelial Function : The compound may also improve endothelial function, which is critical for vascular health. Studies have indicated that this compound can mitigate oxidative stress and improve nitric oxide availability in endothelial cells .

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : A clinical trial involving patients with resistant hypertension demonstrated that treatment with this compound led to significant decreases in both systolic and diastolic blood pressure after 12 weeks of therapy. Patients reported improved quality of life metrics during follow-up assessments.

- Heart Failure Management : Another study focused on patients with chronic heart failure indicated that this compound not only lowered blood pressure but also improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| Animal Study | Blood Pressure | Significant reduction observed |

| Clinical Trial | Quality of Life | Improved post-treatment |

| Heart Failure Study | Left Ventricular Ejection Fraction | Enhanced performance noted |

| Endothelial Function | Nitric Oxide Levels | Increased availability |

Propiedades

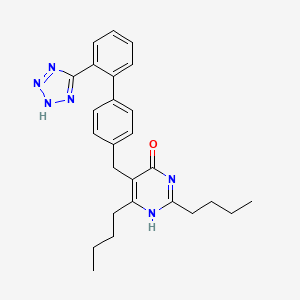

IUPAC Name |

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZYWUWLICNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159493 | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135689-23-5 | |

| Record name | Cgp 48369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 48369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.